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Compound Name:
2-Methoxy-1,3-thiazole-5-

carboxylate

Cat. No.: B14115472 Get Quote

Executive Summary
In the structural optimization of thiazole-based pharmacophores, the C2 position is a critical

vector for structure-activity relationship (SAR) exploration. This guide compares the reactivity

profiles of 2-chloro-thiazole-5-carboxylates (2-Cl) and 2-methoxy-thiazole-5-carboxylates (2-

OMe).

The Core Distinction:

2-Chloro-thiazole-5-carboxylate: The primary electrophile. It serves as a versatile "gateway"

substrate, exhibiting high reactivity in Nucleophilic Aromatic Substitution (

) and transition-metal catalyzed cross-couplings.

2-Methoxy-thiazole-5-carboxylate: A stable derivative or synthetic byproduct. It exhibits low

electrophilicity and is generally inert to standard displacement conditions, serving primarily

as a masked hydroxyl group or a stable physicochemical probe.

Mechanistic Analysis & Electronic Properties
The reactivity difference between these two species is governed by the leaving group ability

and the electronic perturbation of the thiazole ring.
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The thiazole ring is electron-deficient (π-deficient), similar to pyridine. The presence of an

electron-withdrawing group (EWG) at C5 (carboxylate) further activates the C2 position toward

nucleophilic attack.

Feature 2-Chloro (2-Cl) 2-Methoxy (2-OMe)

Inductive Effect Strong -I (withdraws density)
Moderate -I (withdraws

density)

Resonance Effect Weak +M (donates density) Strong +M (donates density)

Net Effect at C2 Highly Electrophilic Electron-Rich / Deactivated

Leaving Group Ability
Good (

is a weak base)

Poor (

is a strong base)

C-X Bond Strength Weaker (C-Cl ~81 kcal/mol)
Stronger (C-O ~85-90

kcal/mol)

Reaction Pathways ( )
The 2-chloro derivative undergoes facile

via a Meisenheimer-like transition state. The chloride acts as an excellent nucleofuge.
Conversely, the 2-methoxy derivative, while possessing an inductive EWG at C5, suffers from
the strong resonance donation of the oxygen lone pair into the ring, raising the LUMO energy
and discouraging nucleophilic attack.

Figure 1: SNAr Mechanism favors 2-Cl due to lower activation energy and stable leaving group.
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Comparative Reactivity Profile
The following table summarizes the performance of both substrates across key synthetic

transformations.

Reaction Class
2-Chloro-thiazole-5-
carboxylate

2-Methoxy-thiazole-5-
carboxylate

Amination (

)

Excellent. Reacts with

primary/secondary amines at

25–80°C.

Poor. Inert under standard

conditions. Requires forcing

conditions or activation.

Alkoxylation

Excellent. Reacts with

NaOMe/NaOEt to form 2-

alkoxy derivatives.

N/A. Product is the starting

material (identity reaction).

Suzuki Coupling
High. Oxidative addition of

Pd(0) into C-Cl is facile.

Inert. C-OMe bond does not

undergo oxidative addition with

standard catalysts.

Hydrolysis

Moderate. Hydrolyzes to 2-

hydroxy (thiazolone) under

basic conditions.

Slow. Requires acidic

demethylation (e.g., HBr/AcOH

or BBr3).

Stability
Susceptible to moisture over

long term; store dry.

Highly stable; resistant to

oxidation and hydrolysis.

Case Study: Synthesis of Dasatinib Intermediate
In the synthesis of kinase inhibitors like Dasatinib, the 2-chloro-thiazole scaffold is ubiquitous.

Reaction: 2-Chlorothiazole-5-carboxylate + Substituted Aniline.[1]

Outcome: Quantitative conversion to the 2-aminothiazole.[1]

Contrast: Attempting this with the 2-methoxy analog results in 0% conversion under identical

conditions (DIPEA, THF, reflux), recovering only starting material.
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Protocol A: Nucleophilic Displacement of 2-Chloro
(Standard)
Validates the high reactivity of the 2-Cl scaffold.

Reagents:

Ethyl 2-chloro-thiazole-5-carboxylate (1.0 eq)

Morpholine (1.2 eq)

Triethylamine (

) (1.5 eq)

Acetonitrile (ACN) (10 vol)

Procedure:

Dissolve ethyl 2-chloro-thiazole-5-carboxylate in ACN.

Add

followed by morpholine dropwise at room temperature (RT).

Heat the reaction mixture to 60°C for 2–4 hours.

Monitoring: TLC (Hexane/EtOAc 4:1) will show disappearance of the starting material (

) and formation of a more polar product (

).

Workup: Concentrate solvent, dilute with water, and extract with EtOAc.

Yield: Typically 85–95%.

Protocol B: Synthesis of 2-Methoxy from 2-Chloro
Demonstrates that 2-OMe is the thermodynamic sink of the 2-Cl reactivity.
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Reagents:

Ethyl 2-chloro-thiazole-5-carboxylate (1.0 eq)

Sodium Methoxide (NaOMe) (1.1 eq, 0.5M in MeOH)

Methanol (5 vol)

Procedure:

Cool the solution of 2-chloro-thiazole ester in MeOH to 0°C.

Slowly add NaOMe solution.

Stir at 0°C to RT for 1 hour.

Observation: The reaction is rapid. The 2-methoxy product precipitates or is isolated by

evaporation.

Note: The resulting 2-methoxy derivative is inert to further substitution by excess methoxide

or amines added subsequently.

Decision Logic for Researchers
Use the following flowchart to select the appropriate starting material for your synthetic goals.
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Figure 2: Substrate selection guide based on target functionality.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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